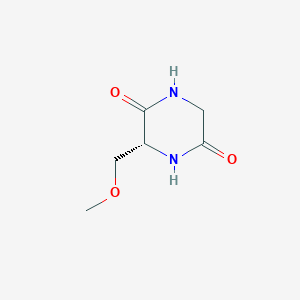![molecular formula C30H29I B12532036 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene CAS No. 664995-86-2](/img/structure/B12532036.png)
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene is a complex organic compound that features a unique structure combining an anthracene core with an ethynyl linkage to a 3,5-di-tert-butylphenyl group and an iodine atom at the 10th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene typically involves a multi-step process:
Formation of the Ethynyl Linkage: The initial step involves the formation of the ethynyl linkage between the anthracene core and the 3,5-di-tert-butylphenyl group. This can be achieved through a Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Iodination: The final step involves the iodination of the anthracene core at the 10th position. This can be accomplished using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 10th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The ethynyl linkage allows for further coupling reactions, such as Sonogashira or Suzuki couplings, to introduce additional functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.
Aplicaciones Científicas De Investigación
9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene has several scientific research applications:
Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: It can be used in the development of new materials with specific optical and electronic properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it useful in the design of chemical sensors.
Biological Studies:
Mecanismo De Acción
The mechanism of action of 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene involves its ability to interact with various molecular targets through its ethynyl linkage and anthracene core. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments. These interactions can affect the compound’s electronic properties, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
9-Phenylethynyl-10-iodoanthracene: Similar structure but lacks the tert-butyl groups, resulting in different electronic properties.
10-Iodoanthracene: Lacks the ethynyl linkage and tert-butyl groups, making it less versatile in coupling reactions.
9,10-Diiodoanthracene: Contains two iodine atoms, leading to different reactivity and applications.
Uniqueness
The presence of the 3,5-di-tert-butylphenyl group and the ethynyl linkage in 9-[(3,5-Di-tert-butylphenyl)ethynyl]-10-iodoanthracene imparts unique electronic properties and steric effects, making it more suitable for specific applications in organic electronics and materials science compared to its similar counterparts.
Propiedades
Número CAS |
664995-86-2 |
|---|---|
Fórmula molecular |
C30H29I |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
9-[2-(3,5-ditert-butylphenyl)ethynyl]-10-iodoanthracene |
InChI |
InChI=1S/C30H29I/c1-29(2,3)21-17-20(18-22(19-21)30(4,5)6)15-16-25-23-11-7-9-13-26(23)28(31)27-14-10-8-12-24(25)27/h7-14,17-19H,1-6H3 |
Clave InChI |
HIDCLJKHAMVDCE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)I)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


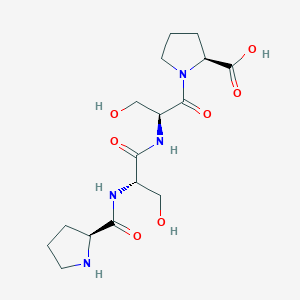
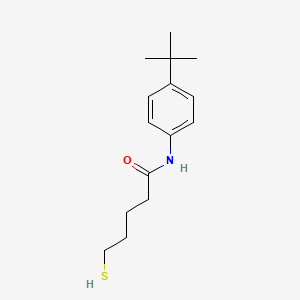

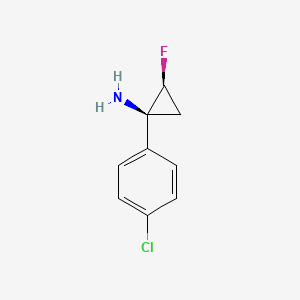
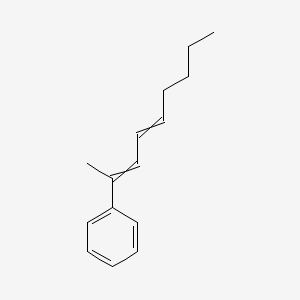
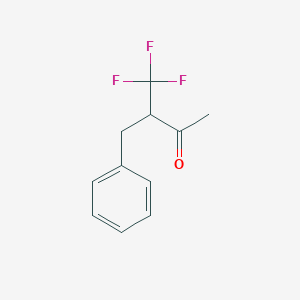
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)

![Amino({2-[(E)-(hydrazinylmethylidene)amino]ethyl}sulfanyl)acetic acid](/img/structure/B12532025.png)
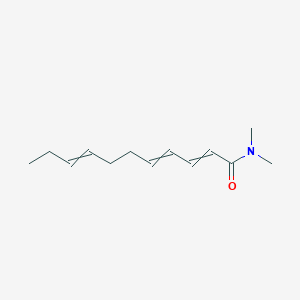
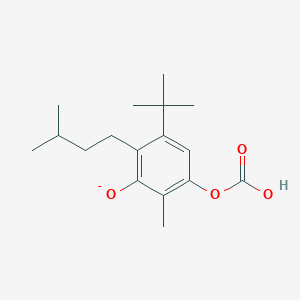
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-thienyl)-](/img/structure/B12532032.png)

